Acalabrutinib enantiomer

Overview

Description

Acalabrutinib enantiomer is a small-molecule compound that serves as a selective and potent inhibitor of Bruton tyrosine kinase. This compound is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma . The enantiomeric form of acalabrutinib ensures high specificity and efficacy in targeting Bruton tyrosine kinase, making it a valuable therapeutic agent in oncology .

Mechanism of Action

Target of Action

Acalabrutinib enantiomer primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a crucial part of the B-cell receptor signaling pathway, which is required for the survival and proliferation of both normal and malignant B cells . This makes BTK an important therapeutic target in B-cell malignancies .

Mode of Action

Acalabrutinib is a second-generation, highly selective, potent, covalent BTK inhibitor . It binds irreversibly to the Cys-481 residue of BTK , thereby inhibiting its activity. This interaction results in the attenuation of the B-cell receptor signaling pathway, which in turn affects the survival, proliferation, and migration of B cells .

Biochemical Pathways

The primary biochemical pathway affected by acalabrutinib is the B-cell receptor signaling pathway . By inhibiting BTK, acalabrutinib disrupts this pathway, leading to decreased survival and proliferation of B cells . This has downstream effects on B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) .

Pharmacokinetics

Acalabrutinib exhibits time-independent pharmacokinetics with moderate to high variability . It is rapidly absorbed and eliminated, with a median terminal elimination half-life of approximately 0.9 hours . The exposure of its major metabolite, ACP-5862, is approximately 2-fold higher than that of the parent drug .

Result of Action

The molecular and cellular effects of acalabrutinib’s action include decreased survival and proliferation of B cells, leading to a reduction in B-cell malignancies . Clinically, acalabrutinib has been associated with high overall response rates and durable remission in previously treated chronic lymphocytic leukemia (CLL), although complete remissions were limited .

Action Environment

The action, efficacy, and stability of acalabrutinib can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Furthermore, the real-world effectiveness and safety profile of acalabrutinib can vary based on the line of therapy and patient characteristics .

Biochemical Analysis

Biochemical Properties

Acalabrutinib possesses a reactive butynamide group that binds covalently to Cys481 in BTK . It demonstrated higher biochemical and cellular selectivity than other BTK inhibitors . Importantly, off-target kinases, such as epidermal growth factor receptor (EGFR) and interleukin 2-inducible T cell kinase (ITK), were not inhibited .

Cellular Effects

Acalabrutinib is a potent functional BTK inhibitor . It has shown promising safety and efficacy profiles in phase 1/2 clinical trials in patients with CLL, MCL, and Waldenstrom’s macroglobulinemia . In vivo evaluation in mice revealed that acalabrutinib is more potent than other BTK inhibitors .

Molecular Mechanism

Acalabrutinib is a BTK inhibitor that prevents the proliferation, trafficking, chemotaxis, and adhesion of B cells . It is taken every 12 hours and can cause other effects such as atrial fibrillation, other malignancies, cytopenia, hemorrhage, and infection .

Temporal Effects in Laboratory Settings

In a real-world retrospective analysis of patients with CLL treated with acalabrutinib vs ibrutinib, the median time to treatment discontinuation (TTD) was not reached for the acalabrutinib cohort and was 23.4 months for the ibrutinib cohort .

Dosage Effects in Animal Models

Preclinical in vivo data on single-agent activity of acalabrutinib were obtained from mouse and canine animal models . Herman et al. demonstrated acalabrutinib to be a potent inhibitor of BTK in two murine models of human CLL .

Metabolic Pathways

Acalabrutinib metabolites and stable adducts were characterized in vitro from rat liver microsomes (RLMs) using Ion Trap LC/MS . Five phase I metabolites, seven 6-iminopyridin-3 (6 H )-one and five aldehyde reactive intermediates (RIs) of acalabrutinib were identified .

Transport and Distribution

Acalabrutinib is rapidly absorbed and eliminated . In healthy individuals, a single oral dose of 100 mg showed approximately 99% median target coverage at 3 and 12 hours and around 90% at 24 hours in peripheral B cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acalabrutinib enantiomer involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Acalabrutinib enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure settings to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified or purified for therapeutic use .

Scientific Research Applications

Acalabrutinib enantiomer has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Acalabrutinib enantiomer is often compared with other Bruton tyrosine kinase inhibitors, such as ibrutinib . While both compounds are effective in treating B-cell malignancies, this compound is considered to have a more favorable safety profile and fewer off-target effects . Other similar compounds include zanubrutinib and tirabrutinib, which also target Bruton tyrosine kinase but differ in their selectivity, potency, and clinical applications .

Properties

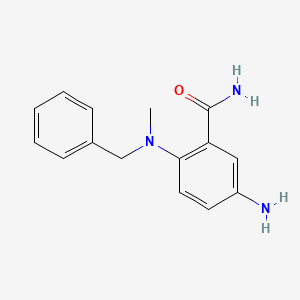

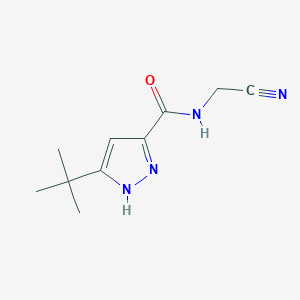

IUPAC Name |

4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDENQIQQYWYTPO-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CCC[C@@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952316-43-6 | |

| Record name | Acalabrutinib, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952316436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acalabrutinib, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J82PAQ862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2740721.png)

![2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B2740723.png)

![6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2740724.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2740725.png)

![tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2740726.png)

![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2740731.png)

![3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2740737.png)